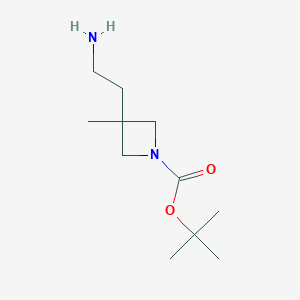

tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,8-13)5-6-12/h5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRGNGVKFPKGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate group. One common method is the reaction of 3-(2-aminoethyl)-3-methyl-azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc protecting group.

Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Major Products Formed:

Substitution Reactions: Substituted azetidine derivatives.

Deprotection Reactions: The free amine form of the compound.

Coupling Reactions: Peptide or amide-linked products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₁H₂₂N₂O₂

Molecular Weight: 214.31 g/mol

IUPAC Name: tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate

Purity: 97%

The compound features a four-membered azetidine ring with a tert-butyl carbamate protecting group, enhancing its stability and reactivity in various chemical reactions.

Organic Synthesis

tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form more complex molecules.

- Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

- Coupling Reactions: It can be utilized in peptide coupling reactions to synthesize amide bonds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Nucleophilic substitution with alkyl halides | Alkyl halides, bases |

| Deprotection | Removal of the tert-butyl group | Trifluoroacetic acid (TFA) |

| Coupling | Formation of peptide bonds | DCC, EDC |

The compound has shown potential biological activities, making it a candidate for medicinal chemistry research. Its azetidine structure allows for interactions with biological targets such as enzymes and receptors.

Case Study: Anticancer Properties

Research indicates that azetidine derivatives exhibit anticancer properties by inhibiting tumor growth and enhancing the efficacy of existing chemotherapeutic agents. Studies have reported cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored as a precursor in the synthesis of drugs targeting various diseases. The presence of the azetidine ring enhances the compound's ability to mimic natural substrates, which is beneficial for designing enzyme inhibitors.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Investigated for effectiveness against bacterial strains |

| Antiviral Compounds | Potential role in developing antiviral medications |

| Anticancer Drugs | Studied for its ability to inhibit tumor growth |

Industrial Uses

In materials science, this compound is utilized in the synthesis of advanced materials and polymers. Its incorporation into polymer backbones can enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl carbamate group can protect the amine functionality during synthesis and be removed under specific conditions to reveal the active amine .

Comparison with Similar Compounds

tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: Lacks the methyl group on the azetidine ring.

tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate: Contains a six-membered piperidine ring instead of a four-membered azetidine ring.

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness: tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the tert-butyl carbamate protecting group. The combination of these features provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The methyl group on the azetidine ring can also influence the compound’s steric and electronic properties, potentially enhancing its biological activity .

Biological Activity

tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate, identified by CAS number 1374657-78-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- IUPAC Name : tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate

- Purity : 97% .

Cytotoxicity and Anticancer Potential

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer, including leukemia and breast cancer.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (T acute lymphoblastic leukemia) | 0.48 | Induces apoptosis |

| MCF-7 (breast adenocarcinoma) | 15.63 | Cell cycle arrest at G1 phase |

| U-937 (acute monocytic leukemia) | 1.93 | Apoptosis via caspase activation |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated a lower IC₅₀ against CEM-13 cells compared to MCF-7 and U-937 cells, suggesting a higher potency in inducing cell death in T acute lymphoblastic leukemia cells .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that this compound triggers apoptosis through the activation of caspase pathways, particularly caspase-3/7, leading to increased p53 expression levels in MCF-7 cells .

Study on Apoptotic Induction

A study published in the Journal of Medicinal Chemistry evaluated the apoptotic effects of various azetidine derivatives, including this compound. The results showed that treatment with this compound resulted in a significant increase in apoptotic markers and cell cycle arrest .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal studies have indicated that doses of 33 mg/kg and higher did not result in mortality or significant adverse effects, suggesting a favorable safety profile for further development .

Q & A

Q. 1.1. What are the optimal synthetic routes for tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate, and how can experimental efficiency be improved?

Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies for azetidine and aminoethyl moieties. To optimize efficiency:

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .

- Incorporate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Validate computational predictions with small-scale pilot reactions, iterating between theory and experiment to refine conditions .

Q. 1.2. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar byproducts.

- High-performance liquid chromatography (HPLC) with C18 columns can resolve structurally similar impurities .

- Confirm purity via thin-layer chromatography (TLC) and analytical techniques (e.g., NMR, mass spectrometry) .

Q. 1.3. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to confirm azetidine ring substitution patterns and Boc-protection .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches to confirm functional groups .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Perform reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) to map potential intermediates and transition states .

- Apply molecular dynamics (MD) simulations to study solvation effects and steric hindrance from the tert-butyl group .

- Cross-validate computational results with kinetic experiments (e.g., time-resolved spectroscopy) to refine models .

Q. 2.2. How should researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

- Conduct sensitivity analysis to identify variables (e.g., solvent polarity, temperature) where discrepancies arise .

- Re-examine computational assumptions (e.g., solvent models, basis sets) and repeat calculations with adjusted parameters .

- Use 2D NMR techniques (e.g., NOESY, HSQC) to confirm stereochemistry or conformational preferences that models may overlook .

Q. 2.3. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. 2.4. How can researchers ensure reproducibility in synthetic protocols involving this compound?

Methodological Answer:

- Document all parameters (e.g., stirring speed, reagent purity) using electronic lab notebooks (ELNs) for traceability .

- Implement statistical process control (SPC) charts to monitor batch-to-batch variability in yield and purity .

- Share raw data and computational workflows in open-access repositories to enable independent verification .

Q. 2.5. What safety protocols are critical when handling this compound?

Methodological Answer:

- Follow institutional Chemical Hygiene Plans for PPE requirements (e.g., gloves, fume hoods) and spill management .

- Conduct hazard operability (HAZOP) studies to assess risks during scale-up (e.g., exothermicity, gas evolution) .

- Train personnel using virtual reality (VR) simulations of emergency scenarios (e.g., fire, exposure) .

Data Contradiction and Validation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.